Zirconiumacetat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

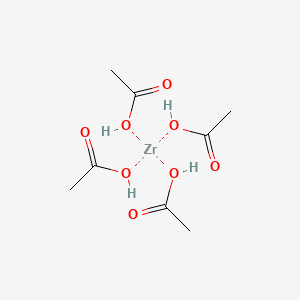

Structure

2D Structure

Properties

Molecular Formula |

C8H16O8Zr |

|---|---|

Molecular Weight |

331.43 g/mol |

IUPAC Name |

acetic acid;zirconium |

InChI |

InChI=1S/4C2H4O2.Zr/c4*1-2(3)4;/h4*1H3,(H,3,4); |

InChI Key |

KEINVBIDJBPJHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Zr] |

Origin of Product |

United States |

Evolution of Zirconium Compounds in Contemporary Materials Science

Zirconium-based materials have a rich history in materials science, initially valued for their exceptional hardness, corrosion resistance, and high thermal stability. numberanalytics.comnumberanalytics.com Zircon, a zirconium silicate, and zirconia (zirconium dioxide), are foundational materials in the ceramics industry. up.ac.zazircon-association.org The journey of zirconium compounds has evolved from these basic oxides and silicates to more complex and functional materials.

The development of zirconium compounds for advanced applications has been driven by the need for materials with tailored properties. numberanalytics.com This has led to the exploration of various zirconium-based chemicals, including zirconium oxychloride, zirconium basic carbonate, and zirconium sulfates, which serve as intermediates in the production of other zirconium derivatives. zircon-association.org In recent years, the focus has shifted towards creating materials with specific functionalities, such as those used in catalysis, protective coatings, and biomedical implants. suoyi-group.cominl.govnih.gov This evolution has highlighted the importance of the precursor chemistry in determining the final properties of the material, bringing compounds like zirconium acetate (B1210297) to the forefront of research. hzdr.de

Significance of Zirconium Acetate As a Precursor in Inorganic Synthesis

Zirconium acetate (B1210297), with the chemical formula often represented as Zr(CH₃COO)₄ or in its more complex hydrous forms, is a highly valuable precursor in inorganic synthesis. solubilityofthings.comguidechem.com Its utility stems from its solubility in water and some organic solvents, and its ability to decompose to zirconium oxide upon heating. solubilityofthings.comamericanelements.com This makes it an excellent starting material for the production of ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com

One of the primary applications of zirconium acetate is in the sol-gel process for creating zirconia (ZrO₂) nanoparticles and ceramic materials. hzdr.dersc.org The structure and properties of the resulting ceramics are heavily influenced by the zirconium species present in the precursor solution. hzdr.de Research has shown that in aqueous solutions, zirconium acetate can form complex structures, such as hexanuclear clusters, which play a crucial role in the subsequent formation of the final material. hzdr.dewikipedia.org

Furthermore, zirconium acetate is instrumental in the synthesis of advanced materials such as:

Zirconia-doped materials: By incorporating other metal cations during synthesis, doped zirconia materials with specific functionalities can be created. guidechem.com

Coatings: It is used to deposit zirconia films on various substrates, enhancing properties like water resistance, adhesion, and thermal stability. guidechem.comsamaterials.comwnxrematerial.com

Metal-Organic Frameworks (MOFs): Zirconium acetate is a promising precursor for the synthesis of zirconium-based MOFs, which have applications in gas storage and separation. wikipedia.orgsci-hub.se The use of zirconium acetate in this context is considered a greener alternative due to the formation of harmless acetic acid as a byproduct. sci-hub.se

The versatility of zirconium acetate as a precursor is also evident in its use for synthesizing zirconia nanoparticles with different crystal phases (monoclinic, tetragonal, and cubic) by varying the synthesis conditions. guidechem.comijariie.com

Current Research Trajectories and Future Directions in Zirconium Acetate Chemistry

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing zirconium acetate typically involve the reaction of a zirconium precursor with acetic acid or its derivatives in either an aqueous or non-aqueous environment.

The preparation of zirconium acetate in an aqueous medium is a common and straightforward approach. This method generally involves the reaction of readily available zirconium salts with acetic acid.

A widely used precursor is zirconyl chloride (ZrOCl₂). sapo.pt The synthesis involves dissolving zirconyl chloride in an aqueous solution of acetic acid. hzdr.de Investigations have shown that the reaction between 1.0 M ZrOCl₂ and 1.0 M acetic acid, with pH adjustment, leads to the formation of a hexanuclear cluster, specifically Zr₆(O)₄(OH)₄(CH₃COO)₁₂. hzdr.dewikipedia.org This structural arrangement consists of a core Zr₆ octahedron with face-capping oxide and hydroxide (B78521) ligands. wikipedia.org The complex formation from the initial tetranuclear hydrolysis species, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺, to the hexanuclear acetate species is influenced by the concentration of acetic acid in the solution. sapo.pthzdr.de

Another common precursor is zirconium carbonate. One patented method involves adding activated zirconium carbonate to acetic acid in a reaction kettle and heating the mixture. This process yields a high-concentration zirconium acetate solution, which can then be diluted as needed. patsnap.com Similarly, freshly precipitated zirconia hydrate (B1144303) (ZrO·xH₂O) or zirconyl hydroxide (ZrO(OH)₂·xH₂O) can be dissolved in acetic acid to produce zirconyl acetate. google.com However, dissolving zirconia hydrate quantitatively can be challenging, potentially leaving insoluble components in the final product. google.com

The table below summarizes various aqueous synthesis routes.

| Precursor | Reagents | Key Conditions | Resulting Species/Product |

| Zirconyl Chloride (ZrOCl₂) | Acetic Acid (CH₃COOH), Ammonium (B1175870) Acetate | pH adjusted to 1.77, slow evaporation at room temp. | Crystalline hexanuclear cluster: Zr₆(O)₄(OH)₄(CH₃COO)₁₂ hzdr.de |

| Zirconium Carbonate | Acetic Acid (CH₃COOH) | Heating in reaction kettle | High-concentration zirconium acetate solution patsnap.com |

| Zirconia Hydrate (ZrO·xH₂O) | Acetic Acid (CH₃COOH) | Dissolution | Zirconyl acetate (may contain insoluble components) google.com |

| Zirconyl Hydroxide (ZrO(OH)₂·xH₂O) | Acetic Acid (CH₃COOH) | Dissolution | Zirconyl acetate (quantitative dissolution) google.com |

This table presents a summary of different aqueous synthesis methods for zirconium acetate based on available research findings.

Non-aqueous routes are employed to obtain anhydrous zirconium acetate, which can have different properties and structures compared to its hydrated counterparts. These methods typically involve the use of precursors and solvents that are free of water.

One approach involves the reaction of zirconium tetrachloride (ZrCl₄) with glacial acetic acid. google.com Heating this mixture to approximately 50-65°C results in the formation of an intermediate dichloro zirconyl acetic acid complex, which can then be converted to crystalline zirconium tetraacetate. google.com

Another significant non-aqueous method utilizes acetic anhydride. In this process, zirconium oxychloride (ZrOCl₂·nH₂O) is heated with acetic anhydride, also at temperatures between 50-65°C. google.com The reaction leads to the crystallization of zirconium tetraacetate from the mixture after distilling off free acetic acid and hydrogen chloride. google.com Infrared (IR) spectroscopy studies on zirconium acetate synthesized in strictly water-free solutions suggest the formation of a monomeric complex, Zr(CH₃COO)₄, where the acetate ligands are coordinated in a bidentate fashion. hzdr.de

| Precursor | Reagents | Key Conditions | Resulting Species/Product |

| Zirconium Tetrachloride (ZrCl₄) | Glacial Acetic Acid | Heating at 50-65°C | Crystalline Zirconium Tetraacetate google.com |

| Zirconium Oxychloride (ZrOCl₂·nH₂O) | Acetic Anhydride | Heating at 50-65°C, distillation | Crystalline Zirconium Tetraacetate google.com |

This table outlines non-aqueous synthesis methods for preparing anhydrous zirconium acetate.

Advanced and Green Chemistry Synthesis Approaches

Modern synthesis strategies focus on creating materials with tailored properties through controlled reaction conditions, often emphasizing environmentally benign processes. Sol-gel processing represents a key advanced approach for zirconium acetate formation and its application as a precursor.

Zirconium acetate is a widely utilized precursor in sol-gel synthesis to produce zirconium-based materials, such as zirconia (ZrO₂) nanoparticles, coatings, and ceramics. hzdr.deguidechem.comsigmaaldrich.com The sol-gel process allows for excellent control over the final product's microstructure and properties, starting from molecular precursors in a solution (the 'sol') that subsequently polymerizes to form a gel. hzdr.deacs.org

Aqueous sol-gel methods leverage water-based solutions of zirconium acetate to create advanced materials. These methods are often preferred for their simplicity and lower environmental impact.

One application involves producing amorphous, water-soluble zirconium-based granules that serve as zirconia precursors. google.com This is achieved by creating an aqueous solution of zirconium acetate, adding a phase stabilizer (such as CaO), and then heating the solution to evaporation at temperatures below 250°C to form the granules. google.com

Another technique focuses on preparing a stable aqueous solution of polyhydroxy zirconium acetate, which can be used as a bonding agent for zirconia ceramics. google.com The method involves heating an aqueous solution of zirconium acetate (Zr(CH₃COO)₄) at 45-75°C while controlling the pH between 2.0 and 4.5. During this process, acetic acid and water are progressively evaporated to achieve a specific molar ratio of ZrO₂ to acetate, resulting in the desired polyhydroxy zirconium acetate solution. google.com

The influence of pH and additive anions on the thermal decomposition of aqueous sol-gel derived zirconium acetate gels has also been studied. researchgate.net Gels formed by desiccating aqueous zirconium acetate solutions containing nitric or sulfuric acid at varying pH levels were pyrolyzed. The results showed that the crystalline structure of the resulting zirconia (monoclinic, cubic, or tetragonal) and the phase transition temperatures were strongly dependent on the pH and the specific anions present in the precursor solution. researchgate.net Furthermore, zirconium acetate in aqueous solutions is used as a precursor for synthesizing other advanced materials, such as nanocrystallized zirconium carbide, by reacting it with sucrose (B13894). rsc.org

Non-hydrolytic sol-gel (NHSG) processes are carried out in the absence of water, typically in organic solvents at elevated temperatures. These techniques offer an alternative pathway to metal oxides with distinct properties compared to those produced by conventional hydrolytic methods.

The NHSG synthesis of zirconium-based materials often involves the reaction between a zirconium halide and a zirconium alkoxide. rsc.org This direct condensation reaction, carried out in a non-aqueous solvent, eliminates an alkyl halide to form the Zr-O-Zr bridge, which is the foundation of the resulting oxide network. rsc.orgcolumbia.edu For instance, solution-processed amorphous ZrO₂ dielectric films have been synthesized via an NHSG route using equimolar solutions of zirconium halide and zirconium alkoxide, followed by annealing at 300°C. rsc.org This method has also been successfully used to prepare highly crystalline and monodisperse HfO₂ and HfₓZr₁₋ₓO₂ nanocrystals by reacting metal isopropoxides with metal halides at high temperatures in a coordinating solvent. columbia.edu While these examples result in zirconium oxide rather than isolating a zirconium acetate complex, they illustrate the non-hydrolytic sol-gel chemistry involving zirconium precursors, a key advanced synthesis approach. columbia.educonsensus.app

Sol-Gel Processing for Zirconium Acetate Formation

Influence of pH and Additives on Sol Formation and Gelation

The formation of sols and their subsequent transition into gels are critical steps in the sol-gel synthesis of zirconium-based materials, where zirconium acetate is a common precursor. The pH of the precursor solution and the presence of various additives profoundly influence the kinetics of hydrolysis and condensation reactions, thereby affecting gelation time, gel strength, and the properties of the final product.

The pH level directly mediates the reaction pathways. In acidic media, the gelation of zirconium acetate with co-reagents like tetraethoxysilane can result in catalysts with high acidity and large specific surface areas, reaching up to 805 m²/g. oup.com Conversely, basic conditions tend to produce materials with lower surface areas. oup.com For gel systems composed of polyacrylamides and zirconium acetate, an optimal pH of 7.49 has been identified for achieving desirable gel properties. researchgate.net Generally, a more alkaline environment (e.g., pH 4.0) can favor the reaction with substrates and promote the formation of denser, more uniform films compared to more acidic conditions (e.g., pH 3.0). intercorr.com.br The phase composition of the resulting zirconia is also pH-dependent; single-phase monoclinic ZrO₂ tends to form at very low (2.61) or very high (14) pH, while a mixture of monoclinic and tetragonal phases is common at intermediate pH levels (7-11). electrochemsci.org

Additives play a multifaceted role in modifying the sol-gel process. Glycerol, for instance, can act as a drying control chemical additive (DCCA). espublisher.com Its addition can raise the pH of the alcosol, which accelerates gelation. espublisher.com Salts such as sodium chloride (NaCl), magnesium chloride (MgCl₂), and calcium chloride (CaCl₂) can decrease gelation time while increasing the strength of the resulting gel. scu.edu.cn Anions introduced as additives also have a significant impact. The presence of nitrate (B79036) or sulfate (B86663) ions in the zirconium acetate precursor solution affects the structure and thermal decomposition behavior of the desiccated gels. researchgate.net

Table 1: Influence of pH and Additives on Zirconium Acetate Gel Systems This table is interactive. Users can sort and filter the data based on the parameters.

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| pH | Acidic Medium | High specific surface area (up to 805 m²/g) | oup.com |

| Basic Medium | Lower specific surface area | oup.com | |

| pH 7.49 | Optimum for polyacrylamide/zirconium acetate gel system | researchgate.net | |

| pH 4.0 | More effective for uniform coating deposition than pH 3.0 | intercorr.com.br | |

| pH 2.61 & 14 | Formation of single-phase monoclinic ZrO₂ | electrochemsci.org | |

| pH 7-11 | Formation of mixed monoclinic and tetragonal ZrO₂ | electrochemsci.org | |

| Additive | Glycerol | Increases pH, accelerates gelation | espublisher.com |

| Salts (e.g., CaCl₂) | Decrease gelation time, increase gel strength | scu.edu.cn | |

| Anions (Nitrate, Sulfate) | Affects gel structure and thermal decomposition | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as an innovative and efficient method for producing zirconium-based materials, including metal-organic frameworks (MOFs) for which zirconium acetate is a common precursor. nih.gov This technique utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture, a significant advantage over conventional heating methods that rely on slower thermal conduction. nih.govresearcher.life

The primary benefits of microwave-assisted protocols are the substantial reduction in reaction time and the potential for improved product yields and purity. For example, the preparation of urea-containing zirconium MOFs via microwave heating is notably faster than conventional solvothermal methods. rsc.org This rapid heating facilitates quick nucleation and crystal growth, which can lead to the formation of nanocrystalline materials with uniform particle sizes. researcher.life The application of this method has been successfully demonstrated in the synthesis of nanocrystalline zirconium dioxide and various functionalized zirconium-based MOFs, which serve as effective heterogeneous catalysts. researcher.lifersc.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Synthesis |

|---|---|---|

| Heating Mechanism | Direct dielectric heating | Conduction and convection |

| Heating Rate | Rapid and uniform | Slow and often non-uniform |

| Reaction Time | Significantly reduced (minutes to hours) | Extended (hours to days) |

| Energy Efficiency | Generally higher | Generally lower |

| Product Properties | Can produce uniform nanoparticles, high purity | Properties depend on heating profile |

Electrochemical Synthesis Approaches

Electrochemical methods offer a direct and clean route for the synthesis of zirconium carboxylates, including zirconium acetate. This approach involves the anodic dissolution of zirconium metal in a solution containing the corresponding carboxylic acid. mdpi.com A key finding in this area is the mediating role of halide anions (like Cl⁻), which facilitate the interaction between the zirconium metal and the carboxylic acid. mdpi.com

The process is effective for producing zirconium acetate with high productivity (0.11–0.13 g per hour). mdpi.com A notable characteristic of electrochemically synthesized zirconium acetate is the absence of chlorine contamination, which can be present when using precursors like zirconyl chloride. mdpi.com However, infrared spectroscopy analysis reveals that the products are often non-stoichiometric. This is attributed to the presence of various coordination modes for the carboxylate groups, including both bidentate bridging and chelating coordination to the zirconium centers, which can lead to the formation of complex polymer structures. mdpi.com

Table 3: Parameters in Electrochemical Synthesis of Zirconium Acetate

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Anode | Zirconium metal | Source of zirconium ions | mdpi.com |

| Electrolyte | Acetic acid | Carboxylate source | mdpi.com |

| Mediator | Halide anions (e.g., Cl⁻) | Facilitates the reaction between the anode and the acid | mdpi.com |

| Productivity | 0.11–0.13 g/hour | Demonstrates the efficiency of the method | mdpi.com |

| Product Nature | Non-stoichiometric, polymeric structures | Results from varied carboxylate coordination modes | mdpi.com |

Co-precipitation Techniques

Co-precipitation is a widely used and versatile technique for synthesizing multi-component oxide materials, including those based on zirconia. The method involves the simultaneous precipitation of two or more cations from a solution. While not always starting from zirconium acetate directly, precursors like zirconyl chloride are often used with a precipitating agent to yield a zirconium-containing solid. surrey.ac.uk

The properties of the final material are highly dependent on the synthesis parameters, such as pH, temperature, and subsequent calcination conditions. For instance, in the synthesis of zirconia nanoparticles, the co-precipitation temperature and duration, as well as the calcination temperature, significantly affect the particle size, degree of agglomeration, and crystalline phase. surrey.ac.uk Zirconia nanoparticles with an average crystallite size of 12.85 nm can be produced by co-precipitating at 40 °C for 1 hour, followed by calcination at 650 °C for 4 hours. surrey.ac.uk The choice of precursor (e.g., nitrate vs. acetate) in related systems can also influence the dispersion and interaction between components in the final nanocatalyst. science.gov The pH is a critical factor for selective precipitation; for basic zirconium sulfate, a pH of 1.6 is optimal to maximize zirconium recovery while minimizing the co-precipitation of impurities like iron and aluminum. mdpi.com

Control of Stoichiometry and Polymeric Structures in Zirconium Acetate Synthesis

The control of stoichiometry and the resulting polymeric or cluster structures is a central challenge in the synthesis of zirconium acetate. While early literature sometimes referred to a simple monomeric zirconium tetraacetate, Zr(CH₃COO)₄, detailed structural investigations have revealed a more complex reality. hzdr.de

In aqueous solutions, the structure of the zirconium species is highly dependent on the concentration of acetic acid and the pH. hzdr.de At low acetate concentrations, zirconium exists primarily as tetranuclear hydrolysis species, such as [Zr₄(OH)₈(OH₂)₁₆]⁸⁺. acs.org As the concentration of acetic acid is increased, a structural rearrangement occurs, leading to the formation of a stable, uncharged hexanuclear cluster. acs.org This species was isolated and its crystal structure was determined to be Zr₆(µ₃-O)₄(µ₃-OH)₄(CH₃COO)₁₂. hzdr.deacs.org This hexazirconium cluster is now widely recognized as the fundamental structure of what is commonly referred to as zirconium acetate. wikipedia.org The synthesis of this specific cluster can be achieved by carefully controlling the pH; for example, increasing the pH of a zirconyl chloride and acetic acid mixture to 1.77 facilitates its crystallization. hzdr.de

The ability to control the metal-to-ligand stoichiometry is crucial. In electrochemical synthesis, the lack of precise control over the coordination environment can lead to non-stoichiometric polymeric products. mdpi.com In more advanced applications, such as the synthesis of porous coordination cages, a mixed-ligand or heteroleptic strategy can be employed to precisely tune the structure and incorporate multiple functionalities into a single molecular cage. nih.gov This demonstrates that by carefully selecting ligands and controlling reaction conditions, it is possible to direct the assembly of specific zirconium acetate-based architectures. nih.govrsc.org

Table 4: Key Zirconium Species in Aqueous Acetate Solution

| Species Name | Chemical Formula | Conditions for Formation | Reference |

|---|---|---|---|

| Tetranuclear Hydrolysis Species | [Zr₄(OH)₈(OH₂)₁₆]⁸⁺ | Low acetic acid concentration | acs.org |

| Hexanuclear Acetate Cluster | Zr₆(O)₄(OH)₄(CH₃COO)₁₂ | Stepwise increase of acetic acid in aqueous Zr(IV) solution | hzdr.deacs.org |

Spectroscopic Analysis for Molecular and Electronic Structure

Spectroscopic methods are instrumental in probing the local chemical environment, bonding characteristics, and electronic transitions within zirconium acetate complexes.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, offering detailed information about the coordination of acetate ligands to the zirconium center. The vibrational frequencies observed in the spectra are characteristic of specific bonds and functional groups within the molecule.

In the study of zirconium acetate, IR spectroscopy has been employed to identify the formation of monomeric Zr(CH3COO)4 complexes in water-free solutions, suggesting a bidentate coordination of the acetate ligands. hzdr.de Further investigations using IR have also pointed to the formation of Zr(IV) oxo and hydroxo acetate complexes when refluxed in pure acetic acid. hzdr.de The presence of characteristic absorption bands helps in distinguishing between different coordination modes of the acetate group, such as monodentate, bidentate chelating, and bidentate bridging. For instance, the separation between the asymmetric (ν_as_(COO)) and symmetric (ν_s_(COO)) stretching frequencies of the carboxylate group is a key indicator of its coordination environment.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For example, in the analysis of metal-organic frameworks (MOFs) like UiO-66, which utilize zirconium-based secondary building units, Raman spectroscopy has been used to identify vibrational modes associated with the Zr-O coordination bond. rsc.org However, the complexity of such structures can lead to overlapping peaks, as many vibrations are not localized to a single bond but involve collective motions of the entire framework. rsc.org In defective Zr-UiO-66 modulated with acetic acid, a distinct Raman peak at approximately 660 cm⁻¹ has been observed, which is not present in the spectrum of pure acetic acid, indicating the presence of acetate capping agents. rsc.org

A comparative analysis of the key vibrational frequencies for different acetate coordination modes is presented below:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment | Significance in Zirconium Acetate Analysis |

| ν_as(COO) | 1550 - 1650 | Asymmetric COO stretching | Sensitive to the coordination mode of the acetate ligand. |

| ν_s_(COO) | 1400 - 1450 | Symmetric COO stretching | The difference (Δν = ν_as_ - ν_s_) helps distinguish between ionic, monodentate, bidentate, and bridging coordination. |

| ν(Zr-O) | 400 - 700 | Zirconium-Oxygen stretching | Provides direct evidence of the bond between the metal center and the acetate or oxo/hydroxo ligands. researchgate.net |

| δ(CH₃) | 1300 - 1400 | Methyl group deformation | Confirms the presence of the acetate ligand. |

| ρ(CH₃) | ~1020 | Methyl group rocking | Another characteristic vibration of the acetate ligand. |

This table provides a generalized range for typical vibrational frequencies. Specific values can vary based on the complete molecular structure and sample phase.

The combined use of IR and Raman spectroscopy is crucial for a comprehensive understanding of the coordination chemistry of zirconium acetate, from simple complexes to complex framework structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the ligand environments and identifying the various species present in zirconium acetate solutions. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and dynamics of molecules in solution.

In the context of zirconium acetate, ¹H and ¹³C NMR are used to study the organic acetate ligands, while more advanced techniques can provide insights into the zirconium centers. Studies have shown that in aqueous solutions, zirconium(IV) can form various hydrolysis species. researchgate.net The addition of acetic acid leads to the formation of distinct acetate complexes, with NMR being a key technique to follow these transformations. For instance, research has identified the formation of a hexanuclear zirconium acetate cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂, in solution. acs.org Supporting information from such studies often includes H,C-HMBC and H,H-EXSY NMR spectra to confirm the connectivity and exchange processes within these complex clusters. acs.org

Furthermore, ³¹P NMR has been utilized in ligand exchange studies where carboxylate ligands on zirconium oxo clusters are replaced by phosphorus-based ligands like dioctylphosphinic acid. rsc.org The appearance of multiple resonances in the ³¹P NMR spectrum upon addition of the phosphinic acid to a Zr₁₂-acetate dimer indicates a variety of binding modes and ligand environments on the cluster surface. rsc.org

Key applications of NMR in the study of zirconium acetate systems include:

Identification of solution species: Distinguishing between monomers, oligomers, and various cluster forms. researchgate.netrsc.org

Determination of ligand coordination: Analyzing chemical shifts to understand the binding of acetate and other ligands.

Studying ligand exchange reactions: Monitoring the substitution of acetate ligands with other functional groups. rsc.org

Investigating molecular dynamics: Observing the exchange between different ligand sites or between bound and free ligands.

The ability of NMR to provide quantitative data on the relative abundance of different species in solution makes it a powerful technique for understanding the complex equilibria that govern zirconium acetate chemistry.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. cnrs.frwikipedia.org This makes it particularly valuable for characterizing the surface of zirconium acetate-derived materials, such as thin films and nanoparticles.

In the analysis of zirconium-containing materials, XPS is used to determine the oxidation state of zirconium. The Zr 3d signal typically appears as a doublet, corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components. The binding energy of these peaks is indicative of the zirconium's oxidation state. For ZrO₂, the Zr 3d₅/₂ peak is typically observed around 182-183 eV, confirming the Zr⁴⁺ oxidation state. researchgate.net Shifts in these binding energies can indicate changes in the chemical environment or oxidation state. For example, a shift to lower binding energy could suggest a reduction from Zr⁴⁺ to a lower oxidation state. researchgate.net

XPS is also crucial for analyzing the surface composition of materials synthesized using zirconium acetate as a precursor. For instance, in the preparation of manganese oxide supported on mesoporous zirconia, XPS was used to characterize the oxidation states of the dispersed manganese species. nih.gov The technique can also be used to detect the presence of adventitious carbon, which is often used for charge referencing in non-conductive samples. wikipedia.org

A summary of typical XPS binding energies relevant to zirconium acetate systems is provided below:

| Element | Orbital | Typical Binding Energy (eV) | Information Derived |

| Zr | 3d₅/₂ | ~182 - 183 | Confirms Zr⁴⁺ oxidation state. researchgate.net |

| Zr | 3d₃/₂ | ~184 - 185 | Spin-orbit split partner to Zr 3d₅/₂. researchgate.net |

| O | 1s | ~530 - 532 | Can distinguish between metal oxides (lower BE) and organic C-O or adsorbed water (higher BE). |

| C | 1s | ~284.8 (adventitious) | Used for charge correction. wikipedia.org Can also indicate carboxylate (~288-289 eV) and hydrocarbon species. |

Binding energies are approximate and can shift based on the chemical environment.

By providing detailed information on surface chemistry, XPS plays a vital role in understanding the properties and performance of materials derived from zirconium acetate.

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a substance. It is used to study electronic transitions within a molecule, providing information about the electronic structure and concentration of species in solution or in solid form.

In the context of zirconium acetate, UV-Vis spectroscopy can be used to monitor the formation of zirconium-acetate clusters. rsc.org The appearance of new absorption bands or shifts in existing bands upon the reaction of a zirconium source with acetic acid can indicate complex formation. For materials derived from zirconium acetate, such as zirconium oxide (ZrO₂) nanoparticles, UV-Vis diffuse reflectance spectroscopy (DRS) is often employed to determine the optical band gap of the material. ijariie.comscielo.org.mx The band gap is a crucial property for applications in photocatalysis and optoelectronics. For ZrO₂, the band gap is typically in the range of 4.8 to 5.4 eV, corresponding to absorption in the UV region. ijariie.comscielo.org.mx

The UV-visible spectrum of Zr(oxinate)₄, a complex that can be synthesized from zirconium sources, shows a strong absorption around 380 nm, which is attributed to a π→π* transition within the ligand. nih.gov In other complexes, such as Zr(ethyl maltolate)₄, a band at 312 nm may be attributed to a ligand-to-metal charge transfer (LMCT) from a ligand π orbital to an empty d orbital on the zirconium atom. nih.gov

The following table summarizes key findings from UV-Vis analysis of zirconium-related systems:

| System | Wavelength (nm) | Assignment | Reference |

| ZrO₂ nanoparticles | ~254 | Onset of absorption | ijariie.com |

| Zr(oxinate)₄ | 380 | π→π* (ligand-based) | nih.gov |

| Zr(ethyl maltolate)₄ | 312 | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |

UV-Vis spectroscopy, while often providing broad features, is a valuable and accessible tool for confirming complex formation and for characterizing the fundamental optical properties of materials synthesized from zirconium acetate.

Diffraction and Scattering Methods for Crystalline and Nanoscale Architectures

Diffraction and scattering techniques are essential for determining the long-range order and structural properties of materials at the crystalline and nanoscale levels.

X-ray Diffraction (XRD) is a primary technique for the characterization of crystalline materials. It provides information on the crystal structure, phase composition, and degree of crystallinity of a sample. rms-foundation.chforcetechnology.com By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, one can identify the specific crystalline phases present by comparing the pattern to reference databases. forcetechnology.com

In the study of zirconium acetate systems, XRD is crucial for several reasons. While zirconium acetate itself may be amorphous or have low crystallinity, it is a common precursor for the synthesis of crystalline zirconium dioxide (ZrO₂). scielo.org.mx The thermal decomposition of zirconium acetate yields zirconia, and XRD is used to identify the resulting crystalline phases (monoclinic, tetragonal, or cubic) and to determine how factors like calcination temperature influence the phase composition. ijariie.comscielo.org.mx For example, studies have shown that freeze-dried zirconium acetate, upon heating to 600°C for 3 hours, forms well-crystallized ZrO₂. scielo.org.mx

XRD is also fundamental in the characterization of more complex structures like metal-organic frameworks (MOFs). For defective Hf-UiO-66, a material analogous to Zr-based MOFs, powder XRD (PXRD) has been used to identify and quantify different framework topologies. rsc.org

A summary of crystalline phases often identified by XRD in systems derived from zirconium acetate is presented below:

| Crystalline Phase | Crystal System | Key Identifying Feature in XRD |

| Zirconium Dioxide (ZrO₂) | Monoclinic | Characteristic peaks matching JCPDS card No. 89-9066. ijariie.com |

| Zirconium Dioxide (ZrO₂) | Tetragonal | Stable at higher temperatures, distinct diffraction pattern from monoclinic. |

| Zirconium Dioxide (ZrO₂) | Cubic | High-temperature phase, often stabilized by dopants. |

| SiZrO₄ | Tetragonal | Forms in silica-zirconia systems. sbpmat.org.br |

The information obtained from XRD is vital for correlating the synthesis conditions of zirconium acetate-derived materials with their final structure and, consequently, their physical and chemical properties.

Small-Angle X-ray Scattering (SAXS) for Polymeric Chain and Cluster Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanostructure of materials, and it has been instrumental in elucidating the polymeric nature of zirconium acetate in aqueous solutions. mdpi.com SAXS studies reveal that zirconium acetate does not typically exist as simple monomeric or tetrameric units in solution but rather forms larger, more complex structures. acs.org

Modeling of SAXS data from aqueous zirconium acetate solutions has shown that the zirconium species exist as extended oligomeric chains. acs.orgresearchgate.net These chains possess an average contour length of approximately 100 ± 15 Å and a radius of 4.9 ± 0.9 Å. acs.orgresearchgate.netresearchgate.net This chain radius is comparable to the 3.8 Å radius of gyration calculated for individual cyclic [Zr(OH)₂·4H₂O]₈⁺ tetramers, which strongly suggests that the chains are composed of stacked tetrameric units. acs.orgresearchgate.netresearchgate.net This model contrasts with earlier assumptions that solutions were dominated by individual cyclic tetramers or that sheets of these units would form. acs.org

Time-resolved SAXS measurements, particularly at elevated temperatures such as 85°C, have provided a dynamic view of the polymerization process. These studies demonstrate that the oligomeric chains can grow to lengths of several hundred angstroms. researchgate.netresearchgate.net A key finding from this research is that the radius of the polymeric chains remains constant during this growth phase, indicating a one-dimensional polymerization mechanism. researchgate.netresearchgate.net Following this initial polymerization, the SAXS data also reveal the subsequent formation of polymeric clusters. researchgate.net The kinetics of this cluster formation have been directly correlated with an increase in the solution's viscosity, providing a structural explanation for the mechanism of gel formation. researchgate.net

Further SAXS investigations on dried zirconium acetate-based materials, such as gel powders and thin films, support the concept of polymerization of basic tetrameric units upon thermal treatment. researchgate.net

Table 1: Structural Parameters of Zirconium Acetate in Aqueous Solution Determined by SAXS

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Structure Type | Extended Oligomer Chains | Composed of stacked tetrameric units. | researchgate.net, acs.org |

| Average Contour Length | 100 ± 15 Å | The average length of the polymeric chains at room temperature. | researchgate.net, acs.org |

| Chain Radius | 4.9 ± 0.9 Å | The radius of the extended oligomer chains. | researchgate.net, acs.org |

| Growth Mechanism | One-Dimensional | Chain growth occurs linearly without a change in radius. | researchgate.net, researchgate.net |

| Secondary Structure | Polymeric Clusters | Form after initial chain polymerization, leading to gelation. | researchgate.net |

Single Crystal Diffraction for Atomic Resolution Structures

Single-crystal X-ray diffraction provides definitive, atomic-resolution data on the arrangement of atoms within a crystalline solid. For zirconium acetate, this technique has been pivotal in identifying the precise structure of the species that crystallizes from aqueous solutions.

When aqueous solutions of zirconium acetate are slowly evaporated, single crystals can be obtained. hzdr.deresearchgate.net The analysis of these crystals by single-crystal diffraction has revealed a complex, uncharged hexanuclear cluster. hzdr.deresearchgate.netacs.orgiaea.org The molecular formula of this cluster is Zr₆(µ₃-O)₄(µ₃-OH)₄(CH₃COO)₁₂·8.5H₂O. hzdr.deresearchgate.netiaea.org

This discovery was significant as it demonstrated a structural rearrangement from the dominant species found in aqueous zirconium solutions without acetate. In the absence of acetate, the primary species is a tetranuclear complex, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺. hzdr.deresearchgate.netacs.org The addition of acetic acid to the solution prompts a rearrangement from these tetranuclear units to the more stable hexanuclear cluster, which is then preserved in the solid crystalline state. hzdr.deresearchgate.netacs.orgiaea.org This hexanuclear structure is consistent with data from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, which shows that the cluster structure is identical in both the solid state and in solution. hzdr.deresearchgate.netacs.orgiaea.org

Table 2: Crystallographic Data for the Hexanuclear Zirconium Acetate Cluster

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | Zr₆(µ₃-O)₄(µ₃-OH)₄(CH₃COO)₁₂·8.5H₂O | hzdr.de |

| Crystal System | Triclinic | hzdr.de |

| Space Group | P-1 | hzdr.de |

| a (Å) | 13.567(3) | hzdr.de |

| b (Å) | 14.281(3) | hzdr.de |

| c (Å) | 16.513(3) | hzdr.de |

| α (deg) | 107.00(3) | hzdr.de |

| β (deg) | 94.85(3) | hzdr.de |

| γ (deg) | 114.89(3) | hzdr.de |

| Volume (ų) | 2673.5(9) | hzdr.de |

| Z (formula units/cell) | 2 | hzdr.de |

Thermal Analysis for Decomposition and Phase Transformations

Thermal analysis techniques are essential for characterizing the decomposition pathway of zirconium acetate and its transformation into zirconium oxide (zirconia), a critical step in the synthesis of ceramic materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition processes. For zirconium acetate and related compounds, TGA reveals a multi-stage process of thermal degradation.

Studies on freeze-dried zirconium acetate show a total mass loss of 44% upon heating to 500°C. scielo.org.mx This experimental value aligns closely with the theoretical mass loss of 44.4% calculated for the complete decomposition of anhydrous zirconium(IV) acetate (Zr(CH₃COO)₄) into zirconium dioxide (ZrO₂). scielo.org.mx

For zirconium hydroxyl acetate, a precursor with the general formula Zr(OH)ₓ(CH₃COO)₄₋ₓ, the decomposition is more complex. TGA curves indicate distinct stages of weight loss. researchgate.net The first stage, between 50°C and 150°C, is attributed to the evaporation of adsorbed and bound water. researchgate.net This is followed by intermediate stages involving the decomposition of the acetate and hydroxyl groups. researchgate.net The final significant weight loss, occurring between 400°C and 600°C, corresponds to the final conversion into crystalline ZrO₂. researchgate.net The decomposition of related precursors, such as those containing Zr(OH)(CH₃COO)₃, also shows intermediate steps, including the formation of species like ZrO(CH₃COO)₂ between 290-355°C, before the final transformation to ZrO₂ above 355°C. mdpi.com

Table 3: TGA Decomposition Stages for Zirconium Acetate Precursors

| Precursor | Temperature Range (°C) | Mass Loss Event | Observed Mass Loss (%) | Source(s) |

|---|---|---|---|---|

| Freeze-dried Zirconium Acetate | up to 500°C | Complete decomposition to ZrO₂ | ~44.0% | scielo.org.mx |

| Zirconium Hydroxyl Acetate | 50 - 150°C | Water evaporation | - | researchgate.net |

| Zirconium Hydroxyl Acetate | 150 - 400°C | Decomposition of acetate/hydroxyl groups | - | researchgate.net |

| Zirconium Hydroxyl Acetate | 400 - 600°C | Final conversion to ZrO₂ | - | researchgate.net |

| Zr(OH)(CH₃COO)₃ in fibers | 290 - 355°C | Decomposition to ZrO(CH₃COO)₂ | - | mdpi.com |

| ZrO(CH₃COO)₂ in fibers | 355 - 500°C | Formation of ZrO₂ | - | mdpi.com |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic events associated with phase transitions and chemical reactions.

For freeze-dried zirconium acetate, DSC analysis reveals an endothermic event around 78°C, which is associated with the decomposition and removal of organic groups. scielo.org.mx This is followed by a distinct, sharp exothermic peak at approximately 361°C, corresponding to the main thermal decomposition of the compound and the crystallization of zirconia. scielo.org.mx

The thermal analysis of zirconium hydroxyl acetate shows a more detailed series of events. A low-temperature endothermic peak around 100°C confirms the energy absorbed for water evaporation. researchgate.net This is followed by two further endothermic peaks at approximately 175°C and 350°C, which are related to the decomposition of the precursor. researchgate.net Finally, a strong exothermic event is observed near 500°C, indicating the heat released during the crystallization of the amorphous decomposition product into ZrO₂. researchgate.net

DTA performed on silica-zirconia composite gels prepared using zirconium acetate also shows the influence of synthesis conditions on crystallization. In gels prepared under basic conditions (pH 9), an exothermic peak at 540°C is assigned to the formation of the monoclinic zirconia phase, while a high-temperature exotherm at 1180°C corresponds to the tetragonal phase. cambridge.org In contrast, gels prepared in acidic media (pH 3) showed only a single exothermic peak at 550°C, attributed to the formation of the tetragonal phase. cambridge.org

Table 4: Key Thermal Events in DTA/DSC of Zirconium Acetate Systems

| Precursor System | Temperature (°C) | Event Type | Interpretation | Source(s) |

|---|---|---|---|---|

| Freeze-dried Zirconium Acetate | ~78°C | Endothermic | Decomposition of organic groups. | scielo.org.mx |

| Freeze-dried Zirconium Acetate | ~361°C | Exothermic | Decomposition and crystallization to ZrO₂. | scielo.org.mx |

| Zirconium Hydroxyl Acetate | ~100°C | Endothermic | Water evaporation. | researchgate.net |

| Zirconium Hydroxyl Acetate | ~175°C & 350°C | Endothermic | Decomposition reactions. | researchgate.net |

| Zirconium Hydroxyl Acetate | ~500°C | Exothermic | Crystallization into ZrO₂. | researchgate.net |

| ZrO₂-SiO₂ Gel (pH 9) | ~540°C | Exothermic | Crystallization of monoclinic ZrO₂. | cambridge.org |

| ZrO₂-SiO₂ Gel (pH 9) | ~1180°C | Exothermic | Crystallization of tetragonal ZrO₂. | cambridge.org |

| ZrO₂-SiO₂ Gel (pH 3) | ~550°C | Exothermic | Crystallization of tetragonal ZrO₂. | cambridge.org |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of materials derived from zirconium acetate precursors. The morphology of both the initial precursor material and the final ceramic product is highly dependent on the synthesis and processing conditions.

The morphology of zirconium acetate itself can vary significantly. As-received zirconium acetate is often observed as micrometric agglomerates. scielo.org.mx However, processing techniques like freeze-drying can dramatically alter this structure. Freeze-dried zirconium acetate (AcZr-L) exhibits a distinct morphology of sub-micron scale flakes. scielo.org.mx

SEM analysis of thin films deposited onto substrates from zirconium-containing solutions reveals yet another morphology. These films can form a layer-like structure, though often with roughly spherical particles, ranging from 0.2 to 1 µm in diameter, deposited on the surface. mpg.de When used as a precursor for zirconium carbide (ZrC) synthesis, zirconium acetate can lead to the formation of very fine, nanocrystalline powders with particle sizes primarily in the 50-100 nm range. rsc.org

Table 5: Morphological Characteristics of Zirconium Acetate and Derived Materials by SEM

| Material | Processing Method | Observed Morphology | Characteristic Size | Source(s) |

|---|---|---|---|---|

| Zirconium Acetate | As-received | Micrometric agglomerates | Micrometer scale | scielo.org.mx |

| Zirconium Acetate | Freeze-dried | Flakes | Sub-micron scale | scielo.org.mx |

| Zirconium Acetate | Spray pyrolysis from solution | Smooth, glassy spheres | - | acs.org |

| Zirconium Oxide (ZrO₂) | From freeze-dried precursor (600°C) | Nanoplates | ~98 nm | scielo.org.mx |

| Zirconium Oxide (ZrO₂) | From spray pyrolysis precursor (1100°C) | Spherical particles | - | acs.org |

| Zirconium-containing film | Chemical deposition | Layer-like film with surface particles | 0.2 - 1 µm (particles) | mpg.de |

| Zirconium Carbide (ZrC) | From zirconium acetate precursor (1600°C) | Nanocrystalline particles | 50 - 100 nm | rsc.org |

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the nanostructure and particle size of materials derived from zirconium acetate. Studies utilizing TEM have provided detailed insights into the morphology and dimensions of zirconia nanoparticles and nanostructures formed through various synthesis routes involving zirconium acetate as a precursor.

Research has shown that zirconia particles synthesized from zirconium acetate can exhibit a range of morphologies and sizes depending on the synthesis conditions. For instance, hydrothermal methods using zirconium acetate as the starting material have been used to produce zirconia nanoparticles. ingentaconnect.com The crystal size of these synthesized particles has been observed to be in the range of 10–16 nm. ingentaconnect.com However, these primary particles often aggregate to form larger secondary particles, resulting in an average particle size greater than 100 nm. ingentaconnect.com

In other synthesis approaches, such as the pyrosol method, TEM analysis has revealed that the resulting particles are often agglomerates of nanostructured particles. researchgate.net While scanning electron microscopy (SEM) may show spherical particles with an average size ranging from 0.2 to 2 µm, TEM provides a more detailed view, indicating that these are composed of much smaller nanoparticles with average sizes as low as 13.9 nm. researchgate.net The synthesis temperature has been identified as a key factor influencing the composition, morphology, and size of the obtained particles. researchgate.net

Furthermore, high-resolution TEM (HR-TEM) has been employed to investigate the microstructure of zirconia nanostructures. In one study, HR-TEM revealed that tetragonal star-like zirconia nanostructures were composed of short nanorods with a diameter of approximately 6 nm and a length of about 15 nm. psu.edu These nanostructures were found to be formed by the oriented aggregation of nanoparticles. psu.edu Similarly, for mesoporous sulfated zirconia nanoparticles derived from a zirconium oxy-hydroxyl acetate precursor, TEM images showed crystalline nanoparticles with a size of approximately 8 nm. scirp.org High-magnification images displayed clear lattice fringes corresponding to both monoclinic (m-ZrO₂) and tetragonal (t-ZrO₂) phases of zirconia. scirp.org

The table below summarizes findings from various studies on the particle and crystallite sizes of zirconia derived from zirconium acetate systems, as determined by TEM.

| Synthesis Method/Precursor System | Observed Nanostructure | Primary Particle/Crystallite Size (nm) | Secondary Particle/Aggregate Size | Reference |

| Hydrothermal (Zirconium Acetate) | Aggregated nanoparticles | 10–16 | >100 nm | ingentaconnect.com |

| Pyrosol | Agglomerated, nanostructured particles | ~13.9 | 0.2–2 µm (from SEM) | researchgate.net |

| Hydrothermal (ZrOCl₂·8H₂O and CH₃COONa) | Tetragonal star-like nanostructures composed of nanorods | ~6 (diameter), ~15 (length) | 40–100 nm | psu.edu |

| Zirconium oxy-hydroxyl acetate doped with sulphur | Crystalline nanoparticles | ~8 | - | scirp.org |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography and interactions of materials at the nanoscale. mdpi.com In the context of zirconium acetate-derived systems, AFM has been instrumental in characterizing the surface morphology, roughness, and grain structure of zirconia films and particles.

AFM analysis of zirconia films produced from polymeric precursors containing zirconium acetate has revealed detailed information about their surface characteristics. scispace.com For instance, studies on yttrium-stabilized zirconia (YSZ) thin films have shown that AFM, in conjunction with SEM, can be used to analyze grain growth at different annealing temperatures. scispace.com The surface of these films can be exceptionally smooth, with no signs of porosity detected by either AFM or SEM. scispace.com Changes in the film surfaces are primarily attributed to grain growth. scispace.com

In another study, AFM was used to examine the surface of zirconia thin films crosslinked with poly(4-vinylphenol) (c-PVP). The root-mean-square (RMS) surface roughness of both bare zirconia (ZrOₓ) and c-PVP stacked ZrOₓ thin films was found to be very low, at approximately 0.162 nm and 0.171 nm, respectively. mdpi.com The absence of structural defects like pinholes in the AFM analyses indicated the high quality of the gate stack. mdpi.com

AFM has also been employed to study the surface of zirconia particles. For zirconia spheres produced from a precursor acetate, AFM mapping of the surface revealed a very low root-mean-square roughness of 1.28 nm over a 5-μm arc when surface imperfections were avoided. acs.org This confirms that very smooth surfaces can be achieved. acs.org Furthermore, AFM has been used to investigate the effects of various surface treatments on dental zirconia ceramics. nih.gov These analyses have shown changes in surface topography and the opening of intergrain spaces, which can be crucial for applications like dental implants where surface characteristics influence bio-integration. nih.govresearchgate.net

The following table presents selected AFM data on the surface roughness of zirconia materials derived from or related to zirconium acetate systems.

| Material System | Treatment/Condition | Root-Mean-Square (RMS) Roughness | Observation | Reference |

| Monoclinic Zirconia Sphere (from acetate precursor) | Computer-flattened profile over a 5-μm arc | 1.28 nm | Very small surface roughness when imperfections are avoided. | acs.org |

| Bare Zirconia (ZrOₓ) Thin Film | As-deposited | ~0.162 nm | High-quality gate stack with no observed pinholes. | mdpi.com |

| c-PVP Stacked Zirconia (ZrOₓ) Thin Film | As-deposited | ~0.171 nm | High-quality gate stack with no observed pinholes. | mdpi.com |

| Polished Conventional Zirconia (PCZ) | Polished to 2500 mesh | 1.74 ± 0.25 nm | Lowest roughness compared to Titanium and self-glazed Zirconia. | dovepress.com |

| Self-Glazed Zirconia (SZ) | Additive 3D gel deposition | 13.86 ± 2.19 nm | Significantly rougher than polished conventional zirconia. | dovepress.com |

Surface Area and Porosity Measurements (e.g., BET)

Brunauer-Emmett-Teller (BET) analysis is a widely used technique to determine the specific surface area and porosity of materials. For systems derived from zirconium acetate, BET measurements provide crucial information about the porous nature of the resulting materials, which is vital for applications in catalysis, adsorption, and drug delivery.

The surface area of materials synthesized from zirconium acetate can vary significantly depending on the synthesis method and subsequent treatments. For instance, Zr-Si mixed oxides prepared via a sol-gel technique using zirconium acetate and tetraethoxysilane as precursors can exhibit vastly different surface areas based on the pH of the precipitation medium. researchgate.net Precipitation in an acidic medium can yield a large surface area, whereas a basic medium results in a low surface area. researchgate.net

In the synthesis of metal-organic frameworks (MOFs), zirconium acetate clusters have been used as precursors. The mechanochemical synthesis of UiO-67, an fcu-topology zirconium MOF, using a dodecanuclear zirconium acetate cluster resulted in a material with a very high BET surface area of 2250 m²/g. rsc.org Similarly, the mechanochemical synthesis of UiO-66 and UiO-66-NH₂ using a dodecanuclear zirconium acetate cluster produced materials with specific surface areas up to 1145 m²/g. researchgate.net Another zirconium-based MOF, MOF-525, synthesized from a [Zr₆O₄(OH)₄] secondary building unit, has a reported BET surface area of 2620 m²/g. rsc.org

The porosity of zirconium-based materials can also be tailored. Porous zirconia particles created by a polymer-induced colloid aggregation process have been shown to have BET surface areas between 21 and 54 m²/g, with pore diameters ranging from 18 to 120 nm. unl.edu In another study, porous zirconium phosphate (B84403) and zirconium benzenephosphonate were synthesized, yielding BET specific surface areas of 83 and 270 m²/g, respectively. acs.org It was noted that materials prepared without a surfactant had very low surface areas of 2–10 m²/g. acs.org

The table below provides a summary of BET surface area and porosity data for various materials synthesized using zirconium acetate or related zirconium precursors.

| Material | Synthesis Method | BET Surface Area (m²/g) | Pore Volume/Size | Reference |

| UiO-67 MOF | Mechanochemical (from dodecanuclear zirconium acetate cluster) | 2250 | High microporosity | rsc.org |

| UiO-66 MOF | Mechanochemical (from dodecanuclear zirconium acetate cluster) | up to 1145 | - | researchgate.net |

| MOF-525 | Solvothermal | 2620 | 2.0 nm pore size | rsc.org |

| Porous Zirconia Particles | Polymer-Induced Colloid Aggregation | 21–54 | 18–120 nm pore diameter | unl.edu |

| Porous Zirconium Phosphate (P-ZrP) | Template Synthesis | 83 | 0.17 cm³/g mesopore volume | acs.org |

| Porous Zirconium Benzenephosphonate (P-ZrBP) | Template Synthesis | 270 | 0.094 cm³/g micropore volume | acs.org |

| Zirconium Phosphate Particles | - | at least 2 | 0.0071 mL/g pore volume | google.com |

| Granular Activated Carbon with Zirconium | Impregnation with Zirconyl Chloride | 1497.3 | 0.640 cm³/g pore volume | scielo.org.mx |

Applications of Zirconium Acetate in Advanced Materials and Chemical Technologies

Role as a Precursor for Zirconia (ZrO2) and Zirconia-Based Materials

Zirconium acetate (B1210297) is a versatile and widely used precursor for the synthesis of zirconium dioxide (ZrO₂), commonly known as zirconia. guidechem.com Zirconia is a ceramic material with exceptional thermal stability, mechanical strength, and chemical resistance, making it valuable in a broad range of applications. uanl.mx The use of zirconium acetate as a precursor offers several advantages, including its solubility and ability to form stable solutions, which are crucial for various synthesis techniques.

Synthesis of Zirconia Nanoparticles and Powders

Zirconium acetate is instrumental in the production of zirconia nanoparticles and powders through several chemical methods. rsc.org Thermal treatment of zirconium (IV) acetate hydroxide (B78521), a derivative of zirconium acetate, is a direct method to produce nanocrystalline zirconia powder. scilit.com In this process, the precursor is calcined at controlled temperatures, typically ranging from 600 to 900°C, to induce the formation of zirconia nanoparticles. scilit.com The calcination temperature plays a critical role in determining the final particle size and optical properties of the nanoparticles. scilit.com

Another common approach is the sol-gel method, where zirconium acetate can be used to form a stable sol that is subsequently transformed into a gel and then calcined to yield zirconia nanoparticles. rsc.org For instance, cubic phase zirconia nanoparticles with an average size of 21 nm have been synthesized using zirconium acetate as a precursor, with the addition of lemon juice and sucrose (B13894) to control particle morphology. rsc.org Supercritical hydrothermal synthesis is another technique where zirconium acetate is used as a precursor to produce zirconia nanoparticles with mixed monoclinic and tetragonal phases. e3s-conferences.org

The choice of precursor and synthesis conditions significantly impacts the characteristics of the resulting zirconia nanoparticles. The table below summarizes the findings of various research studies on the synthesis of zirconia nanoparticles using zirconium acetate and other precursors.

| Precursor | Synthesis Method | Resulting Material/Properties | Reference |

| Zirconium (IV) Acetate Hydroxide | Thermal Treatment | Monoclinic zirconia nanoparticles; particle size increases with calcination temperature (600-900°C). | scilit.com |

| Zirconium Acetate | Supercritical Hydrothermal | Mixture of monoclinic and tetragonal phase zirconia; 1.5% tetragonal phase content without alkali. | e3s-conferences.org |

| Zirconium Acetate | Sol-Gel (with lemon juice) | Cubic phase zirconia nanoparticles with an average particle size of 21 nm. | rsc.org |

| Zirconium Acetate Solution | Sol-Gel | Zirconia-silica gels that begin to crystallize at 500°C, initially forming tetragonal ZrO₂. | mdpi.com |

Formation of Doped Zirconia Materials

Zirconium acetate is also a key component in the synthesis of doped zirconia materials, where other metal cations are introduced to tailor the properties of the final ceramic. guidechem.com Doping zirconia can enhance its properties, such as stabilizing high-temperature phases like the tetragonal and cubic structures at room temperature, which is crucial for applications like solid oxide fuel cells and thermal barrier coatings. scielo.br

The co-precipitation method is frequently employed for synthesizing doped zirconia. For example, yttria-stabilized zirconia (YSZ) nanoparticles have been successfully synthesized by co-precipitating zirconium (IV) acetate hydroxide and yttrium (III) acetate tetrahydrate in the presence of oxalic acid. scielo.br This method allows for a homogeneous distribution of the yttrium dopant within the zirconia matrix, leading to the formation of stable YSZ nanoparticles. scielo.br

Similarly, the sol-gel method can be utilized to produce doped zirconia. In one study, zirconia doped with lanthanum (La) and iron (Fe) was prepared using a sol-gel process where acetate solutions of the doping metals were added to a solution containing a zirconium precursor. uanl.mx This technique ensures mixing at an atomic level, resulting in a uniform distribution of the dopants throughout the zirconia support. uanl.mx

The table below provides examples of doped zirconia materials synthesized using zirconium acetate-related precursors.

| Zirconia Precursor | Dopant Precursor(s) | Synthesis Method | Resulting Doped Material | Reference |

| Zirconium (IV) Acetate Hydroxide | Yttrium (III) Acetate Tetrahydrate | Co-precipitation | Yttria-Stabilized Zirconia (YSZ) | scielo.br |

| Zirconium Butoxide | Acetate solutions of La and Fe | Sol-Gel | Lanthanum and Iron-doped Zirconia | uanl.mx |

| Zirconium Acetate Hydroxide | Not specified | Not specified | Zirconia-doped metal/metal oxide | guidechem.com |

Production of Zirconia Films and Coatings via Sol-Gel and Other Techniques

Zirconium acetate serves as a valuable precursor for the fabrication of zirconia films and coatings on various substrates. guidechem.com The sol-gel process is a prominent technique for this purpose, offering good control over the film's thickness and homogeneity. ktu.lt In this method, a stable sol is prepared from zirconium acetate, which is then applied to a substrate by dip-coating, spin-coating, or other deposition techniques. ktu.lt Subsequent heat treatment transforms the gel film into a solid zirconia coating.

For instance, zirconia-alumina-benzotriazole coatings have been deposited on aluminum alloys using a sol-gel method with zirconium isopropoxide as the primary precursor, demonstrating the versatility of zirconium-based precursors in creating protective coatings. cityu.edu.hk While not directly zirconium acetate, this highlights the principle of using zirconium alkoxides, which are related to acetate precursors, in sol-gel applications. The use of zirconium acetate hydroxide as an initial material for depositing zirconia films via sol-gel processing is also noted. guidechem.com

The characteristics of the resulting zirconia films are influenced by the precursor choice and processing conditions. Research has shown that different zirconium precursors, including acetate and nitrate (B79036) salts, can be used in sol-gel synthesis to produce yttria-stabilized zirconia (YSZ) thin films. ktu.lt

| Zirconia Precursor | Deposition Technique | Substrate/Application | Resulting Film/Coating | Reference(s) |

| Zirconium Acetate Hydroxide | Sol-Gel | Various substrates | Zirconia films | guidechem.com |

| Zirconium Isopropoxide | Sol-Gel | Al 2024-T6 alloy | Zirconia-alumina-benzotriazole nano-composite coating | cityu.edu.hk |

| Zirconium Oxychloride | Sol-Gel | Commercial grade cast iron | Nano-zirconium coating with a thickness of about 500 nm | scirp.org |

| Nitrate and Acetate Precursors | Dip-coating | Corundum substrates for YSZ thin films | Yttria-stabilized zirconia (YSZ) thin films | ktu.lt |

Fabrication of Zirconia Fibers and Nanofibers

Zirconium acetate is a key precursor in the fabrication of zirconia fibers and nanofibers, primarily through the electrospinning technique. tandfonline.comtandfonline.com Electrospinning involves the use of an electrostatic field to draw a polymer solution containing a zirconium precursor into fine fibers. These composite fibers are then calcined at high temperatures to remove the polymer and convert the zirconium salt into zirconia, resulting in ceramic nanofibers. tandfonline.com

In a typical process, a solution of polyvinyl alcohol (PVA) and zirconium acetate is electrospun to produce precursor nanofibers. tandfonline.comtandfonline.com Subsequent calcination at temperatures ranging from 500°C to 1100°C leads to the decomposition of the PVA and the formation of zirconia nanofibers. tandfonline.com The calcination temperature significantly affects the crystal phase and morphology of the final zirconia fibers. tandfonline.com Initially, at lower temperatures (e.g., 500°C), the tetragonal phase of zirconia is formed. tandfonline.com As the temperature increases, a transition to the more stable monoclinic phase occurs. tandfonline.comresearchgate.net

The diameter and grain size of the zirconia nanofibers are also influenced by the calcination temperature. tandfonline.com Increasing the temperature generally leads to a decrease in the average fiber diameter and promotes grain growth. tandfonline.com For example, zirconia nanofibers produced from a PVA/zirconium acetate precursor had an average diameter of 137 nm when calcined at 500°C, which decreased to 97 nm at 700°C. tandfonline.com

The table below details the fabrication of zirconia nanofibers using zirconium acetate and related precursors.

| Zirconium Precursor | Polymer | Fabrication Method | Calcination Temperature (°C) | Resulting Fiber Properties | Reference(s) |

| Zirconium Acetate | Polyvinyl Alcohol (PVA) | Electrospinning | 500 - 1100 | Tetragonal and monoclinic phases; fiber diameter decreases with increasing temperature. | tandfonline.comtandfonline.com |

| Zirconium Acetate | Polyvinylpyrrolidone (PVP) | Electrospinning | 500 - 1000 | Initially tetragonal, transforms to monoclinic with increasing temperature. | researchgate.net |

| Zirconium Acetylacetonate | Polyacrylonitrile (PAN) | Electrospinning | 500 - 1100 | Average diameter of ~75 nm; transforms from mesoporous tetragonal to non-porous monoclinic. | mdpi.com |

| Zirconium Acetate Hydroxide | Not specified | Electrospinning | Elevated temperatures | Cubic zirconia (c-ZrO₂) nanofibers (for 8 mol% Y₂O₃-stabilized zirconia). | mdpi.com |

Catalytic Applications of Zirconium Acetate and Derived Materials

Zirconium compounds, including those derived from zirconium acetate, exhibit significant catalytic activity, particularly as Lewis acids in organic synthesis. nih.gov Their low toxicity, stability, and efficiency make them attractive alternatives to other catalysts. nih.gov

Lewis Acid Catalysis in Organic Synthesis

Zirconium-based compounds function as effective Lewis acid catalysts in a variety of organic transformations. nih.gov While specific studies focusing solely on zirconium acetate as a Lewis acid catalyst are less common in the provided search results, the broader class of zirconium compounds, which can be synthesized from precursors like zirconium acetate, demonstrates this catalytic behavior. For instance, sulfated zirconia is a well-known solid Lewis acid catalyst used in reactions like the acylation of ferrocene. nih.gov

The Lewis acidity of zirconium compounds allows them to activate substrates and facilitate reactions such as the Hantzsch synthesis of 1,4-dihydropyridines and polyhydroquinolines. nih.govsioc-journal.cn In one example, a novel Schiff base zirconium complex, which is a type of organozirconium catalyst, was shown to be effective in catalyzing the Hantzsch reaction. sioc-journal.cn This demonstrates the potential for creating tailored zirconium-based catalysts for specific organic transformations.

Zinc acetate is also noted as a readily available and low-cost Lewis acid catalyst, highlighting the utility of metal acetates in this field. researchgate.net While not zirconium-based, this underscores the catalytic potential of metal acetate compounds in organic synthesis.

| Catalyst Type | Reaction Type | Key Features | Reference(s) |

| Sulfated Zirconia | Acylation of ferrocene | Efficient and recyclable solid acid catalyst. | nih.gov |

| Schiff Base Zirconium Complex | Hantzsch synthesis of 1,4-dihydropyridines | Air-stable and reusable catalyst. | sioc-journal.cn |

| Zirconium Compounds (general) | Amidation, Michael addition, oxidation, etc. | Low-toxicity, stable, and efficient catalysts for various transformations. | nih.gov |

| Zinc Acetate | Synthesis of pyranopyrazoles | Readily available, affordable, low-hazardous Lewis acid. | researchgate.net |

Homogeneous Catalysis (e.g., Ethylene (B1197577) Oligomerization)

Zirconium acetate serves as a significant pre-catalyst in the field of homogeneous catalysis, particularly for the oligomerization of ethylene. When combined with an organoaluminium co-catalyst, zirconium acetate-based systems demonstrate notable activity in converting ethylene into linear alpha-olefins (LAOs), which are crucial industrial intermediates. mdpi.com Research has shown that zirconium carboxylates, including zirconium acetate, when activated by ethylaluminium sesquichloride (Et₃Al₂Cl₃), effectively catalyze this transformation. mdpi.com

Studies involving electrochemically synthesized zirconium acetate have demonstrated moderate catalytic activity, ranging from 7.6 to 9.9 × 10³ mol of ethylene per mole of Zirconium per hour (molC₂H₄⋅molZr⁻¹⋅h⁻¹) at a temperature of 80°C and a pressure of 20 bar. mdpi.comresearchgate.net The products of this process are predominantly even-numbered C₄–C₁₀ linear alpha-olefins. mdpi.comresearchgate.net The characteristics of the resulting oligomers are influenced by process conditions such as temperature; a decrease in temperature from 80°C to 60°C has been shown to lower catalytic activity but increase the selectivity towards LAOs. mdpi.com

The structure of the carboxylate ligand also plays a role in the catalytic outcome. An increase in the length of the carboxylate's hydrocarbon chain can shift the distribution of oligomers toward higher molecular weights, as indicated by a rising Schulz–Flory parameter. mdpi.comresearchgate.net For instance, the parameter increases from 0.46 for acetate to 0.52 for octanoate (B1194180) and 0.60 for laurate, with a corresponding increase in catalytic activity. mdpi.comresearchgate.net

| Carboxylate Ligand | Catalytic Activity (× 10³ molC₂H₄⋅molZr⁻¹⋅h⁻¹) | Schulz–Flory Parameter (α) | Selectivity to LAO (%) |

|---|---|---|---|

| Acetate | 7.6 | 0.46 | 78-85 |

| Octanoate | 9.9 | 0.52 | 78-85 |

| Laurate | 9.5 | 0.60 | 78-85 |

Heterogeneous Catalysis (e.g., Esterification, Aldol (B89426) Condensation)

Zirconium acetate is a valuable precursor for creating solid catalysts used in heterogeneous catalysis, notably for esterification and aldol condensation reactions. While not typically used directly, its derivatives, such as sulfated zirconia (ZrO₂/SO₄²⁻), exhibit significant catalytic activity.

For esterification , nanosized sulfated zirconia catalysts, which can be prepared from zirconium precursors, have demonstrated high activity. These catalysts are effective in reactions like the esterification of cyclohexanol (B46403) with acetic acid, a process typically catalyzed by Brønsted acidic sites. unt.edu Furthermore, copper-loaded sulfated zirconia, also prepared from zirconium precursors, has been successfully applied as a green catalyst for synthesizing biolubricants through esterification. ekb.eg

In aldol condensation , zirconia-based materials are recognized for their efficacy. The incorporation of zirconium can generate crucial Lewis acid sites that facilitate the adsorption and activation of reactants, promoting C-C bond formation. acs.orgscispace.com For example, sulfated zirconia derived from a single-source precursor, zirconium acetate ethane (B1197151) sulfonate, has been used for the self-condensation of acetone (B3395972) to produce diacetone alcohol and mesityl oxide. epa.gov The ZrO₂ component plays a key role by providing Lewis acid sites from the zirconium centers, which are essential for activating the reactants. acs.org Zirconium-modified silica (B1680970) has also been shown to significantly enhance catalytic performance and selectivity in aldol reactions. acs.org

Preparation of Solid Superacid Catalysts (e.g., Sulfated Zirconia)

Zirconium acetate and its related chemistry are integral to the synthesis of solid superacid catalysts, with sulfated zirconia being a prominent example. These materials possess strong acid sites, making them highly effective in various acid-catalyzed reactions. scirp.org

One preparative route involves using a zirconium oxy-hydroxy acetate-persulfate complex, synthesized from zirconyl chloride, acetic acid, and ammonium (B1175870) persulfate. scirp.orgscirp.org This complex serves as a precursor that, upon calcination at high temperatures (e.g., 650°C), transforms into mesoporous sulfated zirconia nanoparticles with a high surface area and strong acidity. scirp.orgscirp.org The presence of zirconium-bound sulfate (B86663) groups is responsible for the resulting superacidity of the catalyst. scirp.org Another method utilizes a single-source precursor, zirconium acetate ethane sulfonate, which is calcined to produce the active sulfated zirconia catalyst. epa.gov The use of acetate in the precursor system facilitates the formation of a complex with high thermal and chemical stability, leading to a final catalyst with a sufficient number of both Lewis and Brønsted acid sites. scirp.org

Catalysis in Olefin Polymerization and Carbon Dioxide Fixation

Zirconium acetate and related complexes are investigated for their catalytic roles in both olefin polymerization and the chemical fixation of carbon dioxide (CO₂).

In olefin polymerization , zirconyl carboxylates, when activated with alkylaluminum chlorides, function as active catalysts for the polymerization of ethylene. researchgate.net More broadly, zirconium complexes that include acetate ligands are recognized as potential catalysts for this type of reaction. ontosight.ai

For carbon dioxide fixation , zirconium-based compounds show promise in converting CO₂ into valuable chemicals. Zirconium complexes, such as zirconium acetate carbonate dimethylhexanoate oxo complexes, have been explored for their catalytic activity in CO₂ fixation. ontosight.ai The fundamental reactivity involves the insertion of CO₂ into zirconium-carbon bonds, a process that has been demonstrated with cationic zirconocene (B1252598) species, which quantitatively yield carboxylato complexes. acs.org Furthermore, mesoporous zirconium phosphonates have proven to be highly effective heterogeneous catalysts for the cycloaddition reaction between aziridines and CO₂, yielding oxazolidinones without the need for co-catalysts. rsc.org

Applications in Advanced Coatings and Surface Treatment

Corrosion-Resistant and Barrier Coatings

Zirconium acetate is utilized as a key component in the formulation of advanced coatings, particularly those designed for corrosion resistance and thermal barrier protection. luxfermeltechnologies.comwnxrematerial.com It is often included as a component in corrosion-inhibiting pre-treatment processes for metals. luxfermeltechnologies.comaquabond.caluxfermeltechnologies.com

A significant application is its use as a precursor material in the Solution Precursor Plasma Spray (SPPS) process to create thermal barrier coatings (TBCs). bohrium.com Research comparing different precursors for yttria-stabilized zirconia (YSZ) TBCs found that coatings derived from a zirconium acetate solution exhibited superior performance. bohrium.comresearchgate.net These coatings featured a microstructure with a higher density of vertical cracks, which enhances strain tolerance and significantly improves thermal cycling durability. bohrium.com In thermal cycling tests at 1000°C, TBCs made from a zirconium acetate precursor demonstrated an average lifespan of 648 cycles, approximately 1.5 times longer than that of coatings made from a zirconium oxynitrate precursor. bohrium.comresearchgate.net

| Zirconium Precursor | Average Thermal Cycling Lifetime (Cycles at 1000°C) | Microstructural Feature |

|---|---|---|

| Zirconium Acetate | 648 | Higher density of vertical cracks |

| Zirconium Oxynitrate | 431 | Fewer vertical cracks |

Enhancement of Adhesion and Surface Properties